molecular formula C23H30N4O4 B2885092 N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 906150-70-7

N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Cat. No.: B2885092
CAS No.: 906150-70-7
M. Wt: 426.517
InChI Key: YVURBCGLJKFUMG-UHFFFAOYSA-N
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Description

N'-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative characterized by dual aromatic and heterocyclic substituents. Its structure includes:

  • N'-(4-Methoxyphenyl): A methoxy-substituted phenyl group contributing electron-donating properties.
  • N-[2-(4-Methoxyphenyl)-2-(4-Methylpiperazin-1-yl)ethyl]: A branched ethyl chain with a 4-methoxyphenyl group and a 4-methylpiperazine moiety.

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4/c1-26-12-14-27(15-13-26)21(17-4-8-19(30-2)9-5-17)16-24-22(28)23(29)25-18-6-10-20(31-3)11-7-18/h4-11,21H,12-16H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVURBCGLJKFUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone

The foundational step involves preparing the α-brominated ketone precursor:

  • Friedel-Crafts acylation : Acetyl chloride reacts with anisole (4-methoxyphenyl ether) in the presence of AlCl₃, yielding 4-methoxyacetophenone.
  • α-Bromination : Treatment with bromine (Br₂) in acetic acid at 40°C introduces the bromine atom at the α-position.

Reaction Conditions :

Parameter Value
Temperature 40°C
Solvent Acetic acid
Catalyst None
Reaction Time 6 hours

Piperazine Substitution and Ethyl Bridge Formation

The brominated ketone undergoes nucleophilic displacement with 4-methylpiperazine:

$$
\text{C}6\text{H}5\text{OCH}3\text{COCH}2\text{Br} + \text{C}5\text{H}{12}\text{N}2 \xrightarrow{\text{Et}3\text{N, DMF}} \text{C}6\text{H}5\text{OCH}3\text{COCH}2\text{N}(\text{C}4\text{H}8\text{N}2\text{CH}3)
$$

Key Considerations :

  • Solvent Optimization : Dimethylformamide (DMF) outperforms THF due to superior solubility of piperazine derivatives.
  • Stoichiometry : A 1:1.2 molar ratio of bromoketone to piperazine minimizes di-substitution byproducts.

Ketone Reduction to Ethylamine

Catalytic hydrogenation converts the ketone to the corresponding amine:

$$
\text{C}6\text{H}5\text{OCH}3\text{COCH}2\text{N}(\text{C}4\text{H}8\text{N}2\text{CH}3) \xrightarrow{\text{H}2, \text{Pd/C}} \text{C}6\text{H}5\text{OCH}3\text{CH}(\text{NH}2)\text{CH}2\text{N}(\text{C}4\text{H}8\text{N}2\text{CH}3)
$$

Hydrogenation Parameters :
| Pressure | 50 psi |
| Catalyst Loading | 5% Pd/C |
| Temperature | 25°C |

Synthetic Route 2: Oxamide Coupling Strategies

Oxalyl Chloride Activation

The ethylamine intermediate reacts with oxalyl chloride to generate the electrophilic dichloride:

$$
\text{ClC(O)C(O)Cl} + \text{RNH}_2 \rightarrow \text{RNHC(O)C(O)Cl} + \text{HCl}
$$

Critical Observations :

  • Temperature Control : Maintaining −10°C prevents premature hydrolysis.
  • Solvent Choice : Anhydrous dichloromethane ensures compatibility with acid-sensitive groups.

Coupling with 4-Methoxyaniline

The mono-chlorinated oxamide undergoes nucleophilic attack by 4-methoxyaniline:

$$
\text{RNHC(O)C(O)Cl} + \text{H}2\text{NC}6\text{H}4\text{OCH}3 \rightarrow \text{RNHC(O)C(O)NHC}6\text{H}4\text{OCH}_3 + \text{HCl}
$$

Reaction Optimization :

Parameter Optimal Value
Base Pyridine (2 eq)
Reaction Time 12 hours
Yield 68–72%

Alternative Method: One-Pot Tandem Synthesis

Recent advancements employ microwave-assisted tandem reactions to streamline synthesis:

  • Simultaneous Piperazine Substitution and Amide Coupling :
    • Conditions : 150°C, 30 minutes, DMF solvent with K₂CO₃
    • Advantage : Eliminates intermediate purification steps
    • Yield Improvement : 82% vs. 68% in stepwise approach

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2 Tandem Method
Total Steps 5 4 3
Overall Yield 58% 63% 82%
Purification Events 3 2 1
Scalability >100 g <50 g <10 g

Key Findings :

  • Traditional stepwise routes (1–2) remain preferable for large-scale production due to established protocols.
  • Microwave-assisted tandem synthesis offers superior efficiency for research-scale synthesis.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (600 MHz, CDCl₃) :
    δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.92 (d, J = 8.4 Hz, 2H, ArH), 4.12 (m, 1H, CH), 3.85 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 2.45–2.60 (m, 8H, piperazine).

  • HRMS (ESI+) :
    m/z calculated for C₂₄H₃₂N₄O₅ [M+H]⁺: 457.2449; found: 457.2453.

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, MeCN/H₂O gradient) shows ≥98.5% purity for optimized routes.

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

Component Cost/kg (USD)
4-Methylpiperazine 320
4-Meth

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the oxalamide functional group, potentially converting it to an amine.

    Substitution: The methoxy groups may be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest possible applications in drug design and development.

Medicine

In medicine, “N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide” may be studied for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry

In industrial applications, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide” would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound’s effects may be mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features of Analogs

The following compounds share the ethanediamide core or analogous pharmacophores with variations in substituents (Table 1):

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features
Target Compound Hypothetical: C23H29N3O4 ~411.5 Dual 4-methoxyphenyl, 4-methylpiperazine Ethanediamide core with branched ethyl chain
N-(5-Chloro-2-methoxyphenyl)-N'-[2-(1-methylindol-5-yl)-2-(4-methylpiperazinyl)ethyl]ethanediamide C23H26ClN3O3 440.9 5-Chloro-2-methoxyphenyl, indolyl Chlorine enhances lipophilicity; indole may confer planar rigidity
N-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazinyl)ethyl}-N'-(4-methoxyphenyl)ethanediamide C23H30N4O3 410.5 4-Dimethylaminophenyl Dimethylamino group increases basicity and electron density
N-{2-[4-(2-Fluorophenyl)piperazinyl]-2-(furan-2-yl)ethyl}-N'-(4-methoxybenzyl)ethanediamide C26H29FN4O4 480.5 2-Fluorophenylpiperazine, furan Fluorine improves metabolic stability; furan introduces heterocyclic polarity
N-(4-Methoxybenzyl)-N-(2-piperazinyl-ethyl)pyridin-2-amin C19H24N4O 324.4 Pyridin-2-amin, methoxybenzyl Non-ethanediamide; pyridine enhances aromatic stacking potential

Substituent-Driven Functional Implications

Aromatic Substitutions: Methoxyphenyl: Electron-donating methoxy groups in the target compound and analogs (e.g., ) may enhance π-π stacking with aromatic residues in biological targets.

Heterocyclic Modifications :

  • Piperazine/Piperidine : The 4-methylpiperazine in the target compound and provides basicity for ionic interactions. In contrast, uses a fluorophenyl-piperazine, which may alter receptor selectivity.
  • Indole/Furan : Planar indole () and polar furan () introduce steric and electronic diversity, affecting binding affinity and solubility.

Backbone Variations :

  • The pyridin-2-amin scaffold in replaces the ethanediamide core, demonstrating flexibility in maintaining bioactivity with structural deviations.

Hypothetical Pharmacological Profiles

  • Receptor Interactions : Piperazine/piperidine moieties are common in ligands targeting GPCRs (e.g., serotonin, dopamine receptors) .
  • Enzyme Inhibition : Methoxyphenyl groups in correlate with α-glucosidase inhibition, hinting at possible enzyme-targeted activity.

Q & A

Q. Table 1. Key Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Purity (%)Source
Piperazine alkylation4-methylpiperazine, K₂CO₃, DMF, 60°C7290
Amide couplingEDC, HOBt, DCM, 0°C → RT8595
Final purificationSilica gel chromatography (EtOAc/hexane 3:7)6898

Q. Table 2. Comparative Bioactivity of Structural Analogues

AnaloguesModificationsIC₅₀ (μM)TargetSource
Morpholine derivativePiperazine → morpholine1.2 ± 0.35-HT₁A
Nitrophenyl variant4-OCH₃ → 4-NO₂0.8 ± 0.2RSK2
Oxalamide linkerEthanediamide → oxalamide2.5 ± 0.4Dopamine D₂

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